![molecular formula C4HBrF2N2 B1370669 5-Bromo-4,6-difluoropyrimidine CAS No. 946681-88-5](/img/structure/B1370669.png)
5-Bromo-4,6-difluoropyrimidine
Overview
Description
5-Bromo-4,6-difluoropyrimidine: is a heterocyclic organic compound with the molecular formula C₄HBrF₂N₂ and a molecular weight of 194.96 g/mol . It is a derivative of pyrimidine, characterized by the presence of bromine and fluorine atoms at the 5th and 4th, 6th positions, respectively . This compound is primarily used in chemical research and pharmaceutical applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-difluoropyrimidine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are used along with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredients
5-Bromo-4,6-difluoropyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound are explored for their potential as antiviral agents and anticancer drugs .
Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit promising activity against certain viruses. A study demonstrated that modifications to the pyrimidine ring can enhance antiviral efficacy, showcasing the compound's potential in developing new therapeutic agents for viral infections .
Agrochemical Applications
Pesticide Intermediates
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides, including herbicides and insecticides. Its ability to act as a catalyst in chemical reactions facilitates the efficient production of these agrochemicals .
Case Study: Herbicide Development
A notable application is in the development of selective herbicides that target specific weed species while minimizing damage to crops. The structural modifications derived from this compound have led to the creation of effective herbicidal formulations that are both potent and environmentally friendly .
Material Science Applications
Polymer Production
The compound is also significant in materials science, particularly in the production of polymers and synthetic rubbers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it valuable for various industrial applications .
Case Study: Modified Polymers
Research has shown that polymers modified with this compound exhibit improved performance characteristics such as increased durability and resistance to environmental stressors. These modified materials are used in coatings, adhesives, and other applications requiring robust materials.
Chemical Synthesis and Catalysis
This compound is employed as a reagent in organic synthesis due to its ability to undergo substitution and coupling reactions. This property makes it a valuable building block for creating more complex organic molecules.
Application Area | Description | Examples/Case Studies |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Antiviral agents targeting viral infections |
Agrochemicals | Intermediate for pesticides | Development of selective herbicides |
Material Science | Enhances polymer properties | Modified polymers for coatings and adhesives |
Chemical Synthesis | Reagent for organic synthesis | Substitution and coupling reactions |
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate certain biological pathways by binding to active sites on target proteins . The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-4,6-dichloropyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Difluoropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-difluoropyrimidine: Differently substituted, affecting its reactivity and applications.
Uniqueness: 5-Bromo-4,6-difluoropyrimidine is unique due to the combination of bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Biological Activity
5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a halogenated pyrimidine derivative with significant biological activity. Its molecular formula is CHBrFN and it has a molecular weight of 194.96 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing various bioactive molecules.
Property | Value |
---|---|
Molecular Formula | CHBrFN |
Molecular Weight | 194.96 g/mol |
Melting Point | 74-80 °C |
SMILES | Fc1ncnc(F)c1Br |
InChI | 1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H |
The compound is typically presented as a solid powder and is classified under various hazard categories, indicating potential toxicity and the need for careful handling .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines in vitro, particularly through mechanisms involving the inhibition of specific kinases that are crucial for cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
One significant study assessed the compound's effects on human cancer cell lines, including breast and lung cancer cells. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC Values:
- MCF-7: 12 µM
- A549: 15 µM
- Mechanism of Action : The compound was found to induce apoptosis via the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs).
Enzyme Inhibition
This compound has also been evaluated for its potential as an inhibitor of various enzymes:
Enzyme | Inhibition Activity |
---|---|
CYP1A2 | Inhibitor |
CYP2C19 | Non-inhibitor |
CYP2D6 | Non-inhibitor |
The inhibition of CYP1A2 suggests potential interactions with other drugs metabolized by this enzyme, highlighting the importance of pharmacokinetic studies when considering this compound for therapeutic use .
Safety and Toxicity
The safety profile of this compound indicates that it can cause skin irritation and eye damage upon contact. It is classified as an acute toxic substance when ingested . Proper safety measures should be employed during handling and experimentation.
Synthesis and Derivatives
This compound serves as an essential intermediate in the synthesis of various bioactive compounds. Researchers have developed synthetic routes that allow for the modification of its structure to enhance biological activity or selectivity towards specific targets.
Synthetic Route Example
A notable synthetic approach involves:
- Starting Material : this compound
- Reagents : N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF)
- Conditions : Reaction conducted at low temperatures (-70 °C to room temperature)
- Yield : Approximately 70% for certain derivatives .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other halogenated pyrimidines:
Compound | Anticancer Activity | CYP Inhibition |
---|---|---|
This compound | Yes | CYP1A2 Inhibitor |
5-Bromo-2,4-dichloropyrimidine | Moderate | No |
This comparison illustrates that while both compounds exhibit biological activity, their specific interactions with enzymes and cancer cell lines differ significantly.
Properties
IUPAC Name |
5-bromo-4,6-difluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSHDQUWTUSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649857 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-88-5 | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.